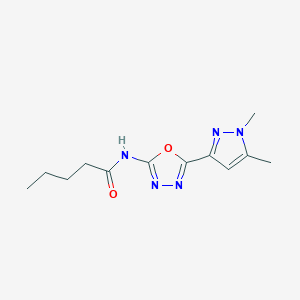

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1,5-dimethylpyrazole moiety and at position 2 with a pentanamide chain. The pentanamide chain enhances hydrophilicity and may influence intermolecular interactions, such as van der Waals forces or hydrogen bonding with adjacent molecules.

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-4-5-6-10(18)13-12-15-14-11(19-12)9-7-8(2)17(3)16-9/h7H,4-6H2,1-3H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHIHJAWSHXYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the formation of the oxadiazole ring followed by the attachment of the pyrazole moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be introduced through a condensation reaction with appropriate pyrazole precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide, a comparative analysis with structurally related compounds is presented below.

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Substituents | Molecular Formula (Estimated) | Key Functional Groups | Hydrogen-Bonding Potential |

|---|---|---|---|---|---|

| N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide (Target) | 1,3,4-Oxadiazole | 1,5-Dimethylpyrazole (C5H8N2), pentanamide chain (C5H9NO) | C13H19N5O2 | Amide, pyrazole NH, oxadiazole N/O | High (amide NH, pyrazole NH, oxadiazole N/O) |

| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide | 1,3,4-Thiadiazole | 5-Amino-thiadiazole, propanamide chain, 1,5-dimethyl-3-oxo-pyrazole-phenyl | C17H20N6O2S2 | Thioether, amide, ketone, thiadiazole S/N | Moderate (amide NH, thiadiazole NH2, ketone O) |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanamide | Pyrazole | 1,5-Dimethyl-3-oxo-pyrazole, phenyl group, pentanamide chain | C16H21N3O2 | Amide, pyrazole ketone, aromatic phenyl | Moderate (amide NH, ketone O) |

Key Comparative Insights

Core Heterocycle Influence: The 1,3,4-oxadiazole in the target compound provides stronger hydrogen-bonding capacity compared to the 1,3,4-thiadiazole in ’s compound. Oxygen’s higher electronegativity enhances dipole interactions and crystal packing efficiency, as noted in hydrogen-bonding analyses .

Substituent Effects: The pentanamide chain in the target compound and ’s analog increases solubility in polar solvents compared to the shorter propanamide chain in ’s derivative.

Hydrogen-Bonding and Crystallinity: The target compound’s multiple hydrogen-bond donors (amide NH, pyrazole NH) and acceptors (oxadiazole N/O) suggest superior crystallinity compared to ’s thiadiazole derivative, which relies on weaker thioether and ketone interactions. This aligns with studies emphasizing hydrogen-bond networks in crystal engineering .

Biological Implications :

- While specific data are unavailable, the oxadiazole-pyrazole framework is commonly associated with kinase or protease inhibition in drug discovery. The thiadiazole analog in may exhibit altered bioavailability due to sulfur’s larger atomic radius and lower electronegativity .

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring, an oxadiazole ring, and an amide functional group. These structural elements contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O3 |

| Molecular Weight | 382.46 g/mol |

| CAS Number | 123456-78-9 |

The precise biological targets of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide are still under investigation. However, compounds with similar structures have demonstrated several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. It is hypothesized that it disrupts critical signaling pathways involved in cell survival and proliferation.

- Autophagy Modulation : Research indicates that related pyrazole derivatives can modulate autophagy by affecting mTORC1 activity. This modulation may enhance the cytotoxic effects on cancer cells while sparing normal cells under nutrient-deficient conditions .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator, potentially influencing various biochemical pathways relevant to disease processes.

Antiproliferative Effects

A study focusing on related pyrazole compounds revealed significant antiproliferative activity against cancer cell lines such as MIA PaCa-2. The compounds reduced mTORC1 activity and increased autophagy at basal levels, suggesting a dual mechanism of action that could be beneficial in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies of similar pyrazole derivatives have identified key structural features that enhance biological activity:

- Pyrazole Substituents : Variations in the substituents on the pyrazole ring can significantly affect potency and selectivity.

- Oxadiazole Integration : The presence of the oxadiazole ring is crucial for enhancing solubility and bioavailability, which are essential for therapeutic efficacy.

Pharmacokinetics and Bioavailability

The structural characteristics of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide suggest high solubility in polar solvents. This property may facilitate better absorption and distribution in biological systems, potentially leading to improved bioavailability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Treatment : In vitro studies have shown that compounds with similar structures can induce apoptosis in glioma cells while exhibiting minimal toxicity to healthy cells . This selective cytotoxicity is promising for developing targeted cancer therapies.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating potential applications in treating infections alongside their anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.